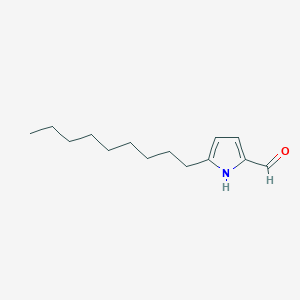
5-Nonyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C14H23NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a nonyl group attached to the pyrrole ring, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of nonylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Alkylation and acylation reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: 5-Nonyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Nonyl-1H-pyrrole-2-methanol.
Substitution: Various alkylated or acylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nonyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nonyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is mediated by the aldehyde group, which is highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the nonyl group.
5-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nonyl group.
5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde: Features a methoxymethyl group.
Uniqueness: 5-Nonyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Eigenschaften
CAS-Nummer |
89631-84-5 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
5-nonyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-9-13-10-11-14(12-16)15-13/h10-12,15H,2-9H2,1H3 |
InChI-Schlüssel |
AEQRJBZYKXKSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



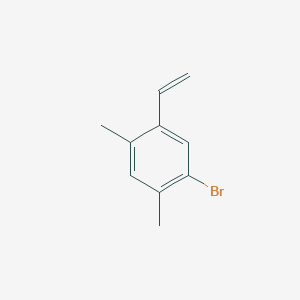
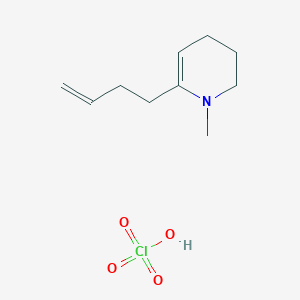
![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

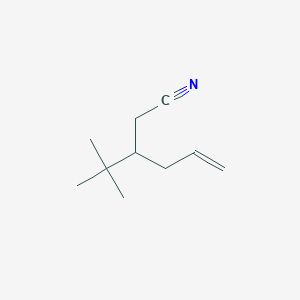
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)


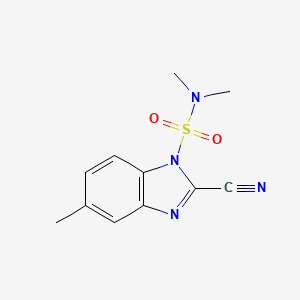

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)


